molecular formula C18H26N2O6 B556999 (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid CAS No. 7733-29-1

(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

Cat. No. B556999
CAS RN: 7733-29-1
M. Wt: 366.4 g/mol
InChI Key: RWQCKACYKKSOKK-UHFFFAOYSA-N
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Description

“(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid” is a chemical compound with the CAS Number: 7733-29-1 . It has a molecular weight of 366.41 . The compound is also known as Cbz-Orn (Boc)-OH . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for the compound is 1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 . The InChI key is RWQCKACYKKSOKK-AWEZNQCLSA-N .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound is shipped at normal temperature .

Scientific Research Applications

Biochemistry

Z-ORN(BOC)-OH is often used in biochemistry research due to its unique properties. It is a white/off-white biochemical compound with a molecular formula of C18H26N2O6 . The compound is used in various biochemical reactions and studies, contributing to the advancement of science and the understanding of biological processes.

Pharmaceutical Applications

In the pharmaceutical industry, Z-ORN(BOC)-OH can be used in the development of new drugs. Its unique structure and properties make it a valuable resource in drug discovery and development. It can be used in the synthesis of complex molecules that are used in the development of new therapeutic agents .

Chemical Synthesis

Z-ORN(BOC)-OH plays a significant role in chemical synthesis. It is used in the synthesis of complex organic compounds, including zirconium-based metal-organic frameworks (Zr-MOFs) . These frameworks have applications in adsorption, sensors, heterogeneous catalysis for chemical conversions, photocatalysis, electrocatalysis, and more .

Medical Research

Z-ORN(BOC)-OH can be used in medical research, particularly in the development of absorbable metals for temporary medical implant applications . It can also be used in the development of RNA-targeted small molecule drugs, which can greatly expand the choice of drug targets and open up a wide world for new drug development .

Molecular Biology

In molecular biology, Z-ORN(BOC)-OH can be used in the synthesis of peptides, which are compounds where multiple amino acids are linked via amide bonds . Peptides are chemically synthesized by the condensation reaction of the carboxyl group of one amino acid to the amino group of another .

Protein Engineering

Z-ORN(BOC)-OH can be used in protein engineering, a field that focuses on modifying the proteins that a cell contains. Protein engineering has been used to produce proteins that have worthwhile applications in industry, health and medical sciences, and eventually in nano-biotechnology .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQCKACYKKSOKK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428557
Record name Z-Ndelta-Boc-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

CAS RN

199924-46-4
Record name Z-Ndelta-Boc-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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